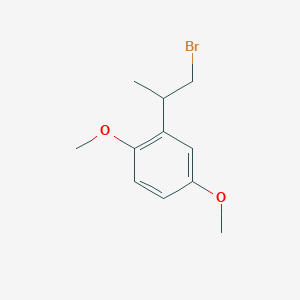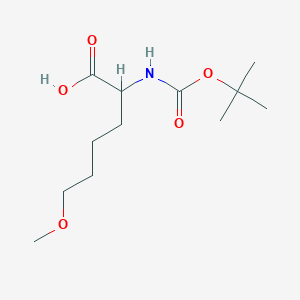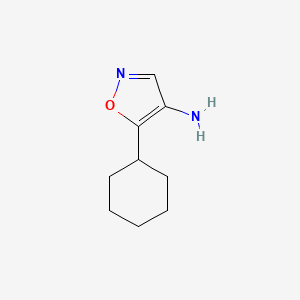![molecular formula C16H25N3O B13531786 2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B13531786.png)
2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine is a complex organic compound with the molecular formula C₁₆H₂₅N₃O This compound is characterized by the presence of a morpholine ring, a tetrahydroisoquinoline core, and an amine group
Métodos De Preparación
The synthesis of 2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine involves several steps. One common synthetic route includes the reaction of 1,2,3,4-tetrahydroisoquinoline with 3-chloropropylmorpholine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using techniques such as column chromatography to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the amine group can be replaced by other functional groups using appropriate reagents and conditions.
Aplicaciones Científicas De Investigación
2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine can be compared with other similar compounds, such as:
2-[3-(Morpholin-4-Yl)ethyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine: This compound has a shorter alkyl chain connecting the morpholine ring to the tetrahydroisoquinoline core.
2-[3-(Piperidin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine: This compound features a piperidine ring instead of a morpholine ring, leading to different chemical and biological properties.
2-[3-(Pyrrolidin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine:
Propiedades
Fórmula molecular |
C16H25N3O |
|---|---|
Peso molecular |
275.39 g/mol |
Nombre IUPAC |
2-(3-morpholin-4-ylpropyl)-3,4-dihydro-1H-isoquinolin-8-amine |
InChI |
InChI=1S/C16H25N3O/c17-16-4-1-3-14-5-8-19(13-15(14)16)7-2-6-18-9-11-20-12-10-18/h1,3-4H,2,5-13,17H2 |
Clave InChI |
NKWZUNXHZAHVHV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1C=CC=C2N)CCCN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13531728.png)











